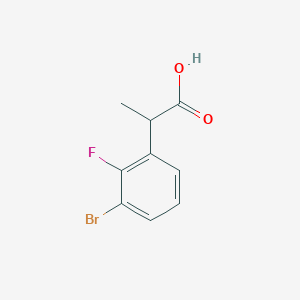

2-(3-Bromo-2-fluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC13517535

Molecular Formula: C9H8BrFO2

Molecular Weight: 247.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrFO2 |

|---|---|

| Molecular Weight | 247.06 g/mol |

| IUPAC Name | 2-(3-bromo-2-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | LQTCWMJGZSGOGG-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C(=CC=C1)Br)F)C(=O)O |

| Canonical SMILES | CC(C1=C(C(=CC=C1)Br)F)C(=O)O |

Introduction

Overview of the Compound

2-(3-Bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula . It belongs to the class of substituted propanoic acids, characterized by a phenyl ring with bromine and fluorine substituents. This compound has diverse applications in research and industry due to its unique chemical structure and reactivity.

Laboratory Synthesis

The synthesis of 2-(3-Bromo-2-fluorophenyl)propanoic acid typically involves:

-

Bromination: A precursor, such as 2-fluorophenylpropanoic acid, is brominated using bromine in the presence of a catalyst.

-

Reaction Conditions: Controlled temperatures and solvents are used to ensure selective substitution at the desired position on the phenyl ring.

Industrial Production

Industrial-scale production employs advanced techniques like:

-

Continuous Flow Reactors: For efficient bromination and fluorination.

-

Purification Methods: Techniques such as crystallization or chromatography are used to achieve high purity.

Chemistry

-

Used as a building block for synthesizing complex organic molecules.

-

Serves as a precursor in halogenated aromatic compound synthesis.

Biology

-

Investigated for potential antimicrobial and anticancer properties due to its halogenated structure.

Medicine

-

Explored as a pharmaceutical intermediate, particularly in drug discovery efforts targeting halogen-substituted compounds.

Specialty Chemicals

-

Utilized in producing materials with specific chemical or physical properties.

Mechanism of Action

The biological activity of this compound is influenced by:

-

Halogen Substituents: Bromine and fluorine enhance reactivity and binding affinity to biological targets.

-

Interactions with Cellular Pathways: The compound may modulate enzyme activity or disrupt cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

| Compound | Differences in Structure | Potential Impact on Properties |

|---|---|---|

| 2-(3-Bromo-2-chlorophenyl)propanoic acid | Substitution of chlorine for fluorine | Alters reactivity and biological activity |

| 2-(3-Bromo-2-methylphenyl)propanoic acid | Methyl group replaces fluorine | Reduces electronegativity |

| 2-(3-Bromo-2-nitrophenyl)propanoic acid | Nitro group replaces fluorine | Increases polarity and potential activity |

Research Insights

Recent studies have highlighted:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume